molecular formula C10H19NO2S B2722471 Tert-butyl 5-methylthiomorpholine-3-carboxylate CAS No. 2248261-84-7

Tert-butyl 5-methylthiomorpholine-3-carboxylate

Cat. No.: B2722471
CAS No.: 2248261-84-7
M. Wt: 217.33
InChI Key: ZJOKDJVWTSGGQB-UHFFFAOYSA-N
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Description

Tert-butyl 5-methylthiomorpholine-3-carboxylate is a chemical compound that belongs to the class of thiomorpholine derivatives It is characterized by the presence of a tert-butyl group, a methyl group, and a carboxylate group attached to a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-methylthiomorpholine-3-carboxylate typically involves the reaction of thiomorpholine with tert-butyl chloroformate and methyl iodide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 0-5°C and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters and using continuous flow reactors. This allows for better control over the reaction conditions and increases the yield of the product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-methylthiomorpholine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

Tert-butyl 5-methylthiomorpholine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-methylthiomorpholine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of essential biomolecules, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-methylmorpholine-3-carboxylate
  • Tert-butyl 5-methylpiperidine-3-carboxylate
  • Tert-butyl 5-methylpyrrolidine-3-carboxylate

Uniqueness

Tert-butyl 5-methylthiomorpholine-3-carboxylate is unique due to the presence of the sulfur atom in the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its oxygen and nitrogen analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl 5-methylthiomorpholine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2S/c1-7-5-14-6-8(11-7)9(12)13-10(2,3)4/h7-8,11H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOKDJVWTSGGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSCC(N1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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